{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound with the molecular formula C15H19FN2O4S This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a tetrahydrofuran ring
Preparation Methods
The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the fluorophenylsulfonyl groupThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s overall activity. The tetrahydrofuran ring may contribute to the compound’s stability and solubility .
Comparison with Similar Compounds
Similar compounds include:
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE: This compound has a similar structure but with a methyl group on the furan ring.
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE: Variants with different stereochemistry or additional substituents. The uniqueness of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19FN2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C15H19FN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h3-6,14H,1-2,7-11H2 |
InChI Key |
UQNLETSXZRIOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.